2-(4-(4-Methoxy-2-methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid
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Overview
Description
2-(4-(4-Methoxy-2-methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxy-2-methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the pyrrolidine group: This step might involve nucleophilic substitution reactions where the thiazole intermediate reacts with pyrrolidine.
Attachment of the acetic acid group: This can be done through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the thiazole ring or the acetic acid group, potentially forming alcohols or amines.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(4-(4-Methoxy-2-methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid: Similar structure but lacks the methyl group on the aromatic ring.
2-(4-(4-Methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid: Similar structure but lacks the methoxy group on the aromatic ring.
Uniqueness
The presence of both the methoxy and methyl groups on the aromatic ring, along with the pyrrolidine and thiazole moieties, might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[4-(4-methoxy-2-methylphenyl)-2-pyrrolidin-1-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(22-2)5-6-13(11)16-14(10-15(20)21)23-17(18-16)19-7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,20,21) |
InChI Key |
ZZTHEZWVOCMTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)N3CCCC3)CC(=O)O |
Origin of Product |
United States |
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